4,5,6,7-Tetraiodoisoindoline-1,3-dione
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Overview
Description
4,5,6,7-Tetraiodoisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of four iodine atoms attached to the isoindoline ring. Isoindoline-1,3-dione derivatives are significant in various fields due to their biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetraiodoisoindoline-1,3-dione typically involves the iodination of isoindoline-1,3-dione. One common method is the reaction of isoindoline-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetraiodoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoindoline derivatives .
Scientific Research Applications
4,5,6,7-Tetraiodoisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its iodine content, which is useful in imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetraiodoisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloroisoindoline-1,3-dione: Similar structure but with chlorine atoms instead of iodine.
4,5,6,7-Tetrabromoisoindoline-1,3-dione: Contains bromine atoms instead of iodine.
4,5,6,7-Tetrafluoroisoindoline-1,3-dione: Fluorine atoms replace iodine in this compound.
Uniqueness
4,5,6,7-Tetraiodoisoindoline-1,3-dione is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and enhance its ability to participate in specific types of chemical reactions, making it valuable for various applications .
Properties
CAS No. |
74586-42-8 |
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Molecular Formula |
C8HI4NO2 |
Molecular Weight |
650.72 g/mol |
IUPAC Name |
4,5,6,7-tetraiodoisoindole-1,3-dione |
InChI |
InChI=1S/C8HI4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) |
InChI Key |
DJXKYAHHHYONOY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1I)I)I)I)C(=O)NC2=O |
Origin of Product |
United States |
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